
1-(3-ethyl-1H-pyrrol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethyl-1H-pyrrol-2-yl)ethanone is a chemical compound belonging to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom. This compound is characterized by the presence of an ethyl group at the 3-position of the pyrrole ring and a ketone functional group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-ethyl-1H-pyrrol-2-yl)ethanone can be synthesized through various synthetic routes. One common method involves the acylation of 3-ethylpyrrole with acetyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar acylation reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(3-ethyl-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of 1-(3-ethyl-1H-pyrrol-2-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid
Reduction: 1-(3-ethyl-1H-pyrrol-2-yl)ethanol
Substitution: Various substituted pyrroles depending on the electrophile used
科学的研究の応用
1-(3-ethyl-1H-pyrrol-2-yl)ethanone has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(3-ethyl-1H-pyrrol-2-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.
類似化合物との比較
1-(3-ethyl-1H-pyrrol-2-yl)ethanone is similar to other pyrrole derivatives, such as 2-acetylpyrrole and 1-(1H-pyrrol-2-yl)ethanone. the presence of the ethyl group at the 3-position makes it unique in terms of its chemical properties and potential applications. Other similar compounds include:
2-Acetylpyrrole
1-(1H-pyrrol-2-yl)ethanone
3-ethylpyrrole
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
1-(3-ethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-5-9-8(7)6(2)10/h4-5,9H,3H2,1-2H3 |
InChIキー |
RFPLKKYZQFEKCR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
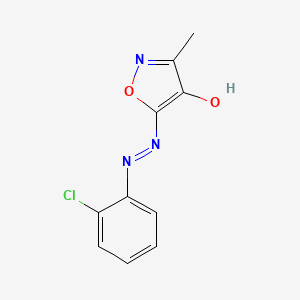
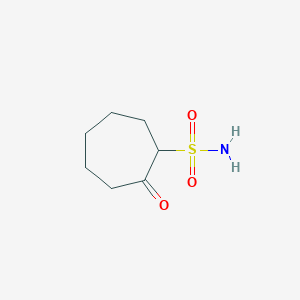
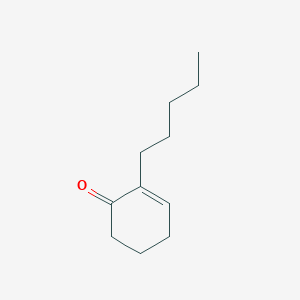
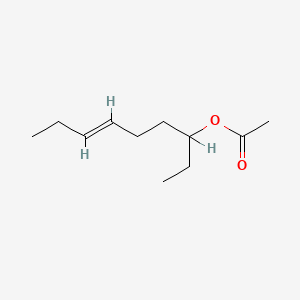

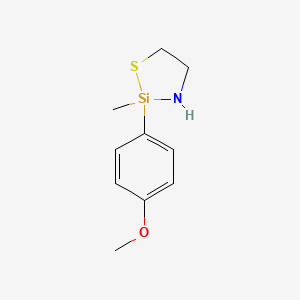
![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
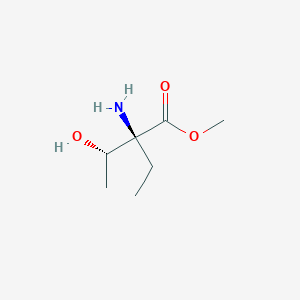
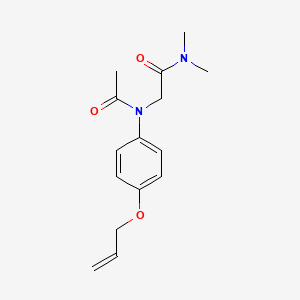
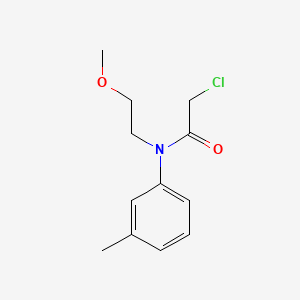

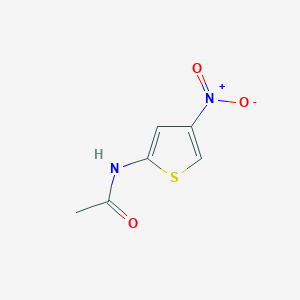
![2,3-Dimethyl-Benz[e]indole](/img/structure/B15348637.png)
